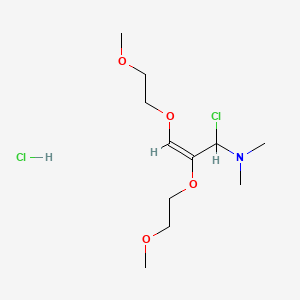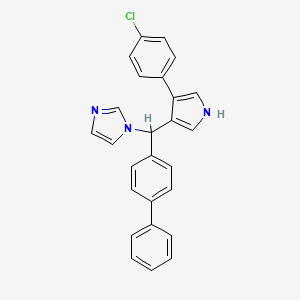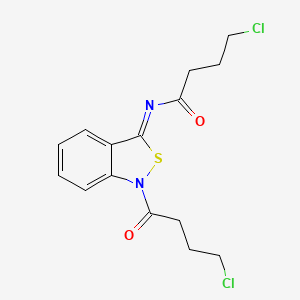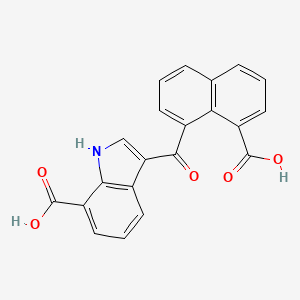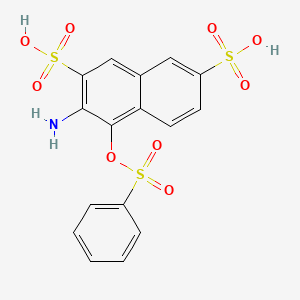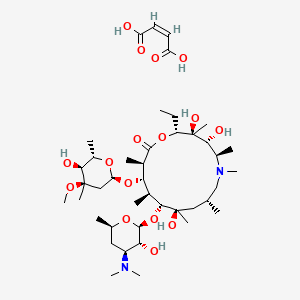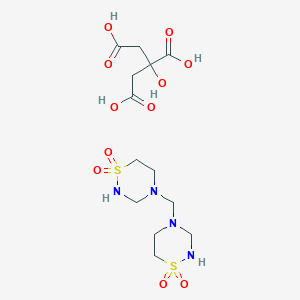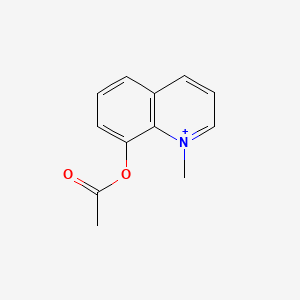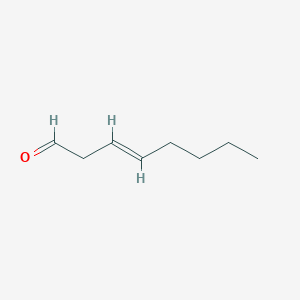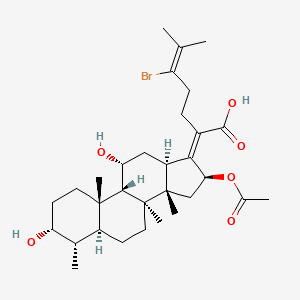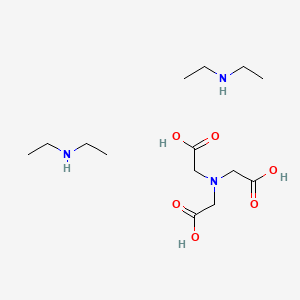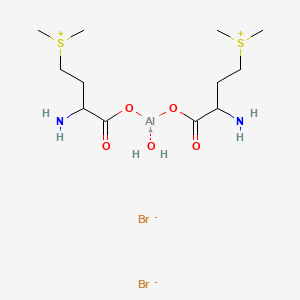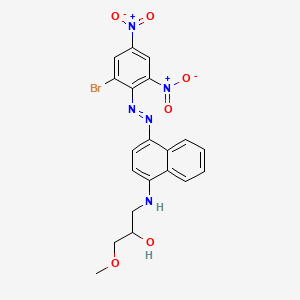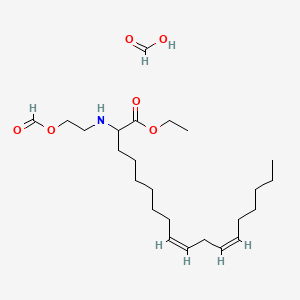
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate is a complex organic compound with a molecular formula of C24H41NO5 This compound is characterized by the presence of formyloxy and amino groups attached to an ethyl chain, which is further linked to an octadecadienoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate typically involves multiple steps. One common method includes the esterification of 9,12-octadecadienoic acid with 2-(formyloxy)ethylamine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The resulting intermediate is then subjected to formylation using formic acid or formic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the formyloxy or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate involves its interaction with specific molecular targets within cells. The compound can modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as inflammation, apoptosis, and proliferation. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
9,12-Octadecadienoic acid (Z,Z)-:
2-(Formyloxy)ethylamine: A simpler compound that contains the formyloxy and amino groups but lacks the octadecadienoate moiety.
Uniqueness
2-((2-(Formyloxy)ethyl)amino)ethyl (9Z,12Z)-octadeca-9,12-dienoate, formate is unique due to its combination of formyloxy, amino, and octadecadienoate groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
93839-07-7 |
|---|---|
Fórmula molecular |
C24H43NO6 |
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
ethyl (9Z,12Z)-2-(2-formyloxyethylamino)octadeca-9,12-dienoate;formic acid |
InChI |
InChI=1S/C23H41NO4.CH2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23(26)28-4-2)24-19-20-27-21-25;2-1-3/h8-9,11-12,21-22,24H,3-7,10,13-20H2,1-2H3;1H,(H,2,3)/b9-8-,12-11-; |
Clave InChI |
YDQQBIPZBPUVGQ-KICMONLTSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCC(C(=O)OCC)NCCOC=O.C(=O)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCC(C(=O)OCC)NCCOC=O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


